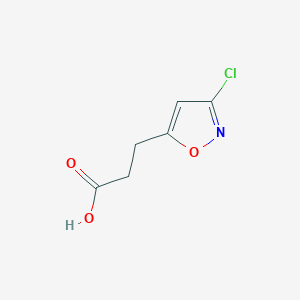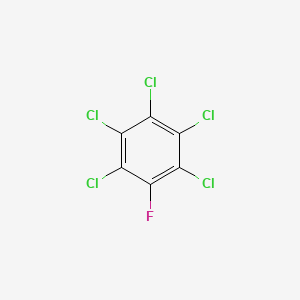
Pentachlorofluorobenzene
Vue d'ensemble
Description
Pentachlorofluorobenzene is an organohalogen compound with the molecular formula C6Cl5F. It consists of a benzene ring substituted with five chlorine atoms and one fluorine atom. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentachlorofluorobenzene can be synthesized through several methods. One common approach involves the halogen exchange reaction, where pentachlorobenzene reacts with a fluorinating agent such as antimony trifluoride (SbF3) under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the substitution of a chlorine atom with a fluorine atom.
Industrial Production Methods: On an industrial scale, this compound can be produced by the direct fluorination of pentachlorobenzene using elemental fluorine (F2) in the presence of a catalyst. This method ensures high yields and purity of the final product. The reaction is carried out in a specialized reactor designed to handle the highly reactive nature of elemental fluorine.
Analyse Des Réactions Chimiques
Types of Reactions: Pentachlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form this compound oxide under specific conditions using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of this compound can lead to the formation of partially dehalogenated products using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of pentachlorophenol or pentachloroaniline.
Oxidation: Formation of this compound oxide.
Reduction: Formation of partially dehalogenated benzenes.
Applications De Recherche Scientifique
Pentachlorofluorobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex halogenated organic compounds.
Biology: Studied for its effects on biological systems, particularly in understanding the toxicity and environmental impact of halogenated compounds.
Medicine: Investigated for potential use in pharmaceuticals, especially in the development of drugs that require halogenated aromatic compounds.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of pentachlorofluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing halogen atoms, making it reactive towards nucleophiles. This reactivity is exploited in substitution reactions where nucleophiles attack the carbon atom bonded to the fluorine atom, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Pentachlorobenzene: Similar in structure but lacks the fluorine atom, making it less reactive in nucleophilic substitution reactions.
Pentafluorobenzene: Contains five fluorine atoms instead of chlorine, resulting in different chemical properties and reactivity.
Hexachlorobenzene: Fully chlorinated benzene, used as a fungicide and in industrial applications.
Uniqueness: Pentachlorofluorobenzene’s unique combination of chlorine and fluorine atoms imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological systems. This makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
1,2,3,4,5-pentachloro-6-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl5F/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLRKPSTNKQNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185757 | |
| Record name | Pentachlorofluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-87-9 | |
| Record name | NSC 146405 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentchlorofluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentachlorofluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

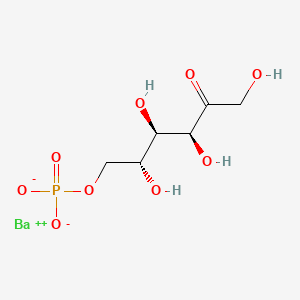

![2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-](/img/structure/B1594845.png)
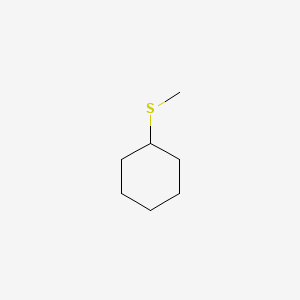
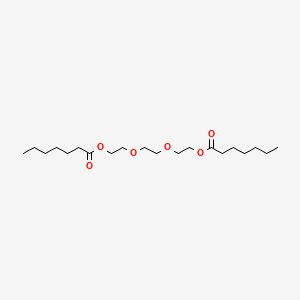
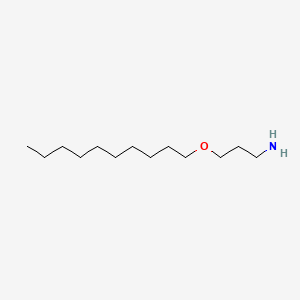
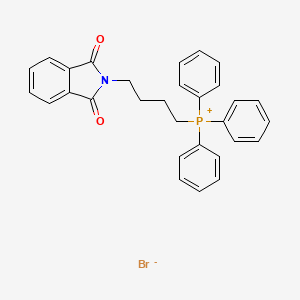

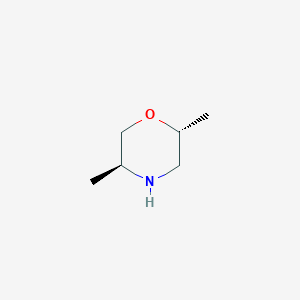
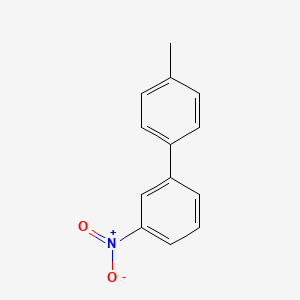

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)
